

Sodium 4-Hydroxy-3-methoxybenzoate: A Versatile Synthon in Modern Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 4-Hydroxy-3-methoxybenzoate

Cat. No.: B1260710

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Sodium 4-hydroxy-3-methoxybenzoate**, also known as sodium vanillate, is a bio-derived aromatic compound that is emerging as a versatile and valuable synthon in organic chemistry. Derived from vanillin, a major component of natural vanilla extract and a readily available byproduct of the pulp and paper industry, sodium vanillate offers a synthetically accessible building block with multiple reactive sites. Its structure, featuring a phenolic hydroxyl group, a carboxylate moiety, and a methoxy group on an aromatic ring, provides a unique platform for the synthesis of a wide array of value-added chemicals, polymers, and pharmaceutical intermediates. This technical guide explores the potential of **sodium 4-hydroxy-3-methoxybenzoate** as a synthon, providing detailed experimental protocols, quantitative data, and visualizations of its key chemical transformations.

Core Properties and Reactivity

Sodium 4-hydroxy-3-methoxybenzoate is the sodium salt of vanillic acid.^[1] The presence of both a nucleophilic phenoxide and a carboxylate group, which can be involved in various transformations, makes it a multifunctional building block. The primary reactive sites are the phenolic hydroxyl group and the carboxylate group, which can undergo reactions such as etherification, esterification, and decarboxylation.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NaO ₄	[1]
Molecular Weight	190.13 g/mol	[1]
CAS Number	28508-48-7	[1]
Appearance	White to almost white powder/crystal	[2]
Synonyms	Sodium vanillate, 4-Hydroxy-3-methoxybenzoic acid sodium salt	[2]

Key Synthetic Transformations

The utility of **sodium 4-hydroxy-3-methoxybenzoate** as a synthon is demonstrated through several key organic reactions that leverage its functional groups.

Williamson Ether Synthesis: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of sodium vanillate can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group (which is already accomplished in the sodium salt) followed by nucleophilic attack on an alkyl halide. This pathway is crucial for introducing a variety of side chains, which can be used to modify the properties of the molecule for applications in pharmaceuticals and polymer science.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-methoxybenzoate (Illustrative)

This protocol is adapted from general Williamson ether synthesis procedures.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend **Sodium 4-hydroxy-3-methoxybenzoate** (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Reagent Addition: Add the alkylating agent, for example, ethyl iodide (1.1 eq).

- Reaction Conditions: Heat the reaction mixture to 50-100 °C and stir for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).^[3]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired ether.

Alkyl Halide	Product	Typical Yield	Reference
Methyl Iodide	Methyl 4-hydroxy-3-methoxybenzoate	90-95%	Adapted from ^[4]
Ethyl Bromide	Ethyl 4-hydroxy-3-methoxybenzoate	85-90%	Adapted from ^[4]
Benzyl Chloride	Benzyl 4-hydroxy-3-methoxybenzoate	80-85%	Adapted from ^[4]

Logical Workflow for Williamson Ether Synthesis:

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow.

Esterification: Modification of the Carboxylate Group

The carboxylate group of sodium vanillate can be esterified to produce a variety of esters. This transformation is typically carried out by first converting the sodium salt back to the carboxylic acid, followed by reaction with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acid chloride which then reacts with an alcohol. These

vanillate esters have applications as flavoring agents, plasticizers, and as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Illustrative)

This protocol is adapted from general esterification procedures.

- Acidification: Dissolve **Sodium 4-hydroxy-3-methoxybenzoate** (1.0 eq) in water and acidify with a strong acid (e.g., HCl) to a pH of ~2 to precipitate vanillic acid. Filter and dry the solid.
- Reaction Setup: In a round-bottom flask, dissolve the dried vanillic acid in an excess of the desired alcohol (e.g., methanol).
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
- Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester, which can be purified by distillation or chromatography.

Alcohol	Product	Typical Yield	Reference
Methanol	Methyl 4-hydroxy-3-methoxybenzoate	>90%	Adapted from [5]
Ethanol	Ethyl 4-hydroxy-3-methoxybenzoate	>90%	Adapted from [5]
Propanol	Propyl 4-hydroxy-3-methoxybenzoate	85-90%	Adapted from [5]

Signaling Pathway for Esterification:

[Click to download full resolution via product page](#)

Caption: Esterification reaction pathway.

Decarboxylation: Synthesis of Guaiacol

Sodium vanillate can undergo decarboxylation to yield guaiacol (2-methoxyphenol), a valuable chemical intermediate used in the synthesis of fragrances, flavors, and pharmaceuticals. This reaction is typically performed by heating the sodium salt, often in the presence of a catalyst or in a high-boiling point solvent.

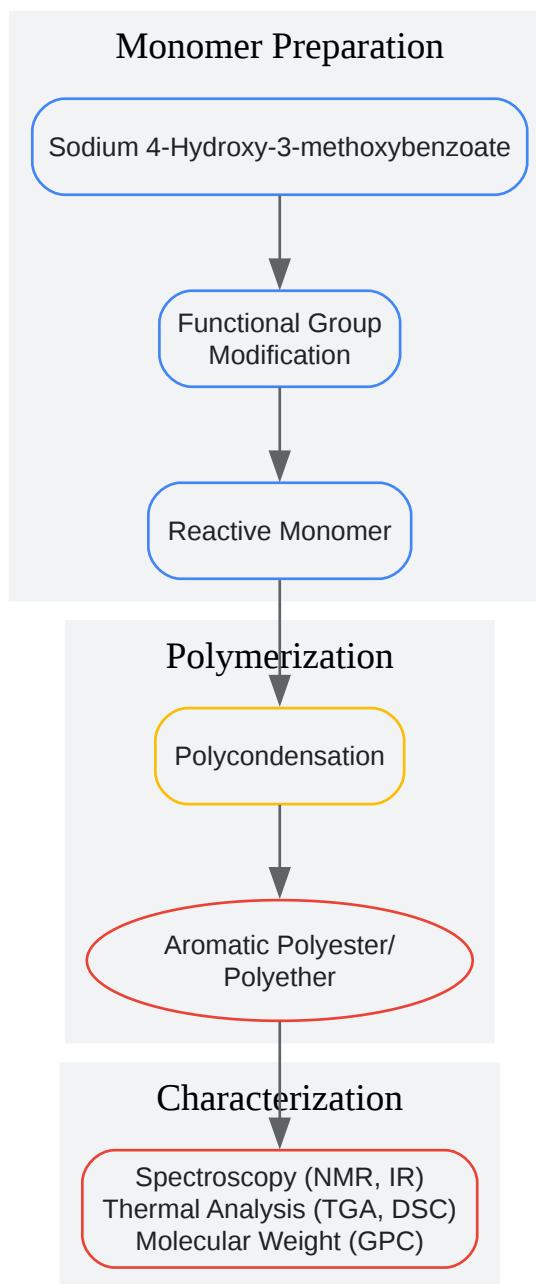
Experimental Protocol: Synthesis of Guaiacol (Illustrative)

This protocol is based on the known decarboxylation of similar aromatic carboxylic acids.

- Reaction Setup: In a reaction vessel suitable for high-temperature reactions, place **Sodium 4-hydroxy-3-methoxybenzoate**.
- Reaction Conditions: Heat the solid material under an inert atmosphere (e.g., nitrogen or argon) to a temperature above its melting point. The decarboxylation of similar sodium benzoates often occurs at temperatures ranging from 200-300°C. The use of a copper catalyst can facilitate the reaction at lower temperatures.
- Product Collection: The product, guaiacol, can be distilled directly from the reaction mixture as it is formed.
- Purification: The collected distillate can be further purified by fractional distillation.

Reaction Conditions	Product	Reported Yield	Reference
Microbial Decarboxylation (<i>Bacillus megaterium</i>)	Guaiacol	High conversion	[6]
Thermal Decarboxylation	Guaiacol	Varies with conditions	General knowledge

Logical Flow of Decarboxylation:


[Click to download full resolution via product page](#)

Caption: Decarboxylation process flow.

Application in Polymer Synthesis

The bifunctional nature of **sodium 4-hydroxy-3-methoxybenzoate** makes it an attractive monomer for the synthesis of aromatic polyesters and polyethers. The phenolic hydroxyl and carboxylate groups can participate in polycondensation reactions. While direct polymerization of the sodium salt can be challenging, it can be converted to more reactive monomers for this purpose. For instance, after esterification of the carboxylate, the phenolic hydroxyl group can be reacted with an acyl chloride to form a polyester. Alternatively, after protection of the carboxylate, the phenolic hydroxyl group can be used in nucleophilic aromatic substitution reactions to form poly(aryl ether)s. Vanillin, the precursor to sodium vanillate, has been extensively studied for the creation of bio-based polymers.[7][8]

General Workflow for Polyester Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for polymer synthesis.

Conclusion

Sodium 4-hydroxy-3-methoxybenzoate is a readily available, bio-based synthon with significant potential in organic synthesis. Its versatile reactivity allows for the straightforward introduction of various functional groups and the construction of complex molecular

architectures. The applications of this synthon in the synthesis of fine chemicals, pharmaceuticals, and advanced polymeric materials are expanding, driven by the increasing demand for sustainable chemical processes. Further exploration of the reactivity of sodium vanillate and the development of novel synthetic methodologies will undoubtedly continue to unlock its full potential as a cornerstone of green chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium 4-hydroxy-3-methoxybenzoate | C8H7NaO4 | CID 23675709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium 4-Hydroxy-3-methoxybenzoate | 28508-48-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Microbial catabolism of vanillate: decarboxylation to guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From vanillin to biobased aromatic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Sodium 4-Hydroxy-3-methoxybenzoate: A Versatile Synthon in Modern Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260710#sodium-4-hydroxy-3-methoxybenzoate-potential-as-a-synthon-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com